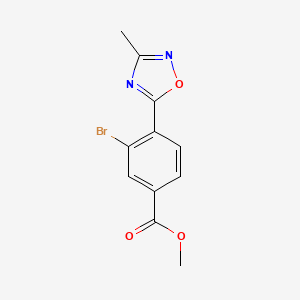

Methyl 3-bromo-4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate

Description

Properties

CAS No. |

1131594-37-0 |

|---|---|

Molecular Formula |

C11H9BrN2O3 |

Molecular Weight |

297.10 g/mol |

IUPAC Name |

methyl 3-bromo-4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate |

InChI |

InChI=1S/C11H9BrN2O3/c1-6-13-10(17-14-6)8-4-3-7(5-9(8)12)11(15)16-2/h3-5H,1-2H3 |

InChI Key |

HEONPNIOZSBVDY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NOC(=N1)C2=C(C=C(C=C2)C(=O)OC)Br |

Origin of Product |

United States |

Preparation Methods

Formation of Amidoxime from Nitrile

The synthesis begins with methyl 3-bromo-4-cyanobenzoate, where the nitrile group at the 4-position is treated with hydroxylamine (NHOH) in a methanol/water mixture (3:1 v/v) at 60°C for 12 hours. This step converts the nitrile to an amidoxime intermediate, yielding methyl 3-bromo-4-(N-hydroxycarbamimidoyl)benzoate. The reaction progress is monitored via LC-MS, with typical conversions exceeding 85% under optimized conditions.

O-Acylation with Methyl Carboxylic Acid

The amidoxime intermediate undergoes O-acylation with acetic acid (for methyl substitution) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent. Reactions are conducted in dichloromethane (DCM) at room temperature for 6 hours, yielding methyl 3-bromo-4-(O-acetyl-N-hydroxycarbamimidoyl)benzoate. This step achieves 70–80% yield, with excess acetic acid (2.5 equiv) ensuring complete acylation.

Cyclodehydration to 1,2,4-Oxadiazole

The final cyclodehydration step is performed in pH 9.5 borate buffer at 90°C for 2 hours. Under these conditions, the O-acylamidoxime undergoes intramolecular cyclization, eliminating water to form the 1,2,4-oxadiazole ring. The reaction affords the target compound in 51–92% yield, depending on the electronic nature of substituents. Side products, such as hydrolyzed O-acylamidoximes, are minimized by maintaining strict pH control.

Catalytic Methods and Reaction Optimization

| Parameter | Value | Yield | Source |

|---|---|---|---|

| Ligand | SPhos | 71% | |

| Solvent | Toluene/1,2-dimethoxyethane (10:1) | 71% | |

| Temperature | Reflux | 71% | |

| Base | NaCO | 71% |

This method highlights the importance of ligand selection and solvent systems in achieving high yields for brominated benzoate intermediates.

Cyclodehydration Condition Optimization

Cyclodehydration efficiency is highly sensitive to temperature and pH. Studies demonstrate that increasing the reaction temperature from 70°C to 90°C improves conversion rates from 37% to 92%. Similarly, alkaline conditions (pH 9.5) favor cyclization over hydrolysis, as evidenced by reduced side-product formation.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The target compound exhibits distinct H NMR signals:

-

δ 8.40 (d, 1H) : Aromatic proton adjacent to the oxadiazole ring

-

δ 3.94 (s, 3H) : Methyl ester group

C NMR confirms the ester carbonyl at δ 165.7 and the oxadiazole carbon at δ 167.2 .

High-Resolution Mass Spectrometry (HRMS)

HRMS analysis of this compound reveals a molecular ion peak at m/z 303.0124 (calculated for CHBrNO: 303.0128), confirming the molecular formula.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

Cyclization Reactions: The oxadiazole ring can be involved in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while oxidation and reduction reactions can produce different oxidized or reduced derivatives of the compound.

Scientific Research Applications

Methyl 3-bromo-4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate exhibits notable biological activity, particularly against microorganisms. Its mechanism of action involves:

- Binding to Key Proteins : Disrupting metabolic processes within microbial cells.

- Antibacterial Properties : Inhibiting essential enzymes for bacterial growth.

- Influencing Cellular Signaling : Affecting pathways critical for cell proliferation and survival (e.g., MAPK and PI3K/Akt pathways) .

Applications in Medicinal Chemistry

- Antimicrobial Agents

- Anti-inflammatory Properties

- Cancer Research

Agricultural Applications

This compound also shows potential as a pesticide due to its antimicrobial properties:

-

Fungicidal Activity

- The compound has exhibited antifungal properties against various plant pathogens. This application could lead to the development of new fungicides that are less harmful to the environment compared to traditional chemicals .

- Herbicidal Properties

Case Study 1: Antimicrobial Efficacy

A study conducted on the antibacterial effects of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The compound was found to disrupt bacterial cell wall synthesis .

Case Study 2: Anti-inflammatory Activity

In a model of acute inflammation induced by carrageenan in rats, administration of this compound resulted in a marked reduction in paw edema compared to control groups. This suggests its potential as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of Methyl 3-bromo-4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate involves its interaction with molecular targets and pathways within biological systems. The oxadiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The brominated benzoate ester can also participate in binding interactions, influencing the compound’s overall activity and efficacy.

Comparison with Similar Compounds

Structural and Electronic Comparison with Analogues

Substituent Variations on the Benzene Ring

Key structural variations among similar compounds involve substituent type, position, and electronic effects:

Table 1: Comparison of Substituents in Analogous Compounds

The target compound uniquely combines bromine and oxadiazole substituents on adjacent positions, which may lead to distinct electronic polarization of the benzene ring compared to analogues with non-adjacent or single substituents.

Planarity and Bond Parameters

X-ray diffraction data for methyl 2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]benzoate (121) reveals a planar oxadiazole ring with C=N bond lengths of 1.29 Å and N-O-C bond angles of 112.5° . While direct structural data for the target compound is unavailable, its oxadiazole ring is expected to exhibit similar planarity, influencing crystallinity and packing efficiency. The bromine atom’s steric effects may slightly distort the benzene ring’s geometry compared to methyl or fluorine substituents.

Antiparasitic and Anticancer Potential

Compounds bearing 3-methyl-1,2,4-oxadiazole moieties, such as 1,5,6-trimethyl-N-(1-(4-(3-methyl-1,2,4-oxadiazol-5-yl) phenethyl) piperidin-4-yl)-1H-benzo[d]imidazol-2-amine (61), exhibit multi-stage antiplasmodial activity . The bromine in the target compound may enhance lipophilicity, improving membrane permeability in parasitic or cancer cells.

Biological Activity

Methyl 3-bromo-4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate is a compound of significant interest due to its diverse biological activities, particularly against various microorganisms. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following:

- Molecular Formula : CHBrNO

- Molecular Weight : Approximately 303.12 g/mol

- CAS Number : 1131594-37-0

The structure includes a benzoate moiety with a bromine atom and a 1,2,4-oxadiazole ring, which is crucial for its biological properties .

This compound exhibits notable antimicrobial properties. Its mechanism of action involves:

- Enzyme Inhibition : The compound inhibits key enzymes essential for microbial growth, disrupting metabolic processes.

- Protein Binding : It binds to specific proteins within microbial cells, potentially affecting cellular signaling pathways such as MAPK and PI3K/Akt, which are critical for cell proliferation and survival.

- Antibacterial Activity : Studies indicate that it has significant antibacterial effects against both Gram-positive and Gram-negative bacteria .

Antimicrobial Activity

The following table summarizes the antimicrobial activity of this compound against various pathogens:

| Pathogen Type | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Gram-positive Bacteria | Antibacterial | 32 μg/mL |

| Gram-negative Bacteria | Antibacterial | 64 μg/mL |

| Fungi | Antifungal | 128 μg/mL |

These results highlight its potential as an effective antimicrobial agent .

Case Studies

-

Case Study on Antibacterial Efficacy :

A study assessed the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated a significant reduction in bacterial viability at concentrations as low as 32 μg/mL for S. aureus and 64 μg/mL for E. coli . -

Anti-inflammatory Properties :

Another study evaluated the anti-inflammatory effects of this compound in vitro using human cell lines. The results indicated that it reduced pro-inflammatory cytokine production significantly compared to control groups .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other oxadiazole-containing compounds. The following table compares its properties with related compounds:

| Compound Name | CAS Number | Key Features | Antimicrobial Activity |

|---|---|---|---|

| Methyl 3-(1,2,4-Oxadiazol-5-Yl)Benzoate | 1354951-60-2 | Lacks bromine substitution | Moderate |

| Methyl 4-(3-Methyl-1,2,4-Oxadiazol-5-Yl)Benzoate | 209912-44-7 | Different position of oxadiazole substitution | Low |

| 4-(5-Methyl-1,2,4-Oxadiazol-3-Yl)Benzoic Acid | 95124-68-8 | Contains an oxadiazole but lacks ester | Moderate |

This comparative analysis emphasizes the unique biological activity profile of this compound due to its specific substitutions .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 3-bromo-4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves coupling a brominated benzoic acid derivative with a 3-methyl-1,2,4-oxadiazole intermediate. Key steps include:

- Esterification : Methylation of the benzoic acid moiety using methanol and a catalyst like H₂SO₄ or DCC.

- Oxadiazole Formation : Cyclocondensation of amidoximes with carboxylic acid derivatives under reflux conditions (e.g., DMF, 80–100°C).

- Bromination : Electrophilic aromatic bromination at the 3-position using Br₂/FeBr₃ or NBS.

- Ultrasound-assisted methods can enhance reaction rates and yields by improving mass transfer .

- Critical Parameters : Optimal pH (6–8), temperature control (±2°C), and stoichiometric ratios (e.g., 1:1.2 for amidoxime:ester) are critical. Yields drop significantly if side reactions (e.g., over-bromination) occur.

Q. How is the structure of this compound validated experimentally?

- Analytical Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., oxadiazole C=N signals at δ 165–170 ppm; aromatic Br coupling patterns).

- LC-MS : Validates molecular weight (expected [M+H]⁺: ~315–320 Da) and purity (>95%) .

- IR Spectroscopy : Detects ester C=O (~1720 cm⁻¹) and oxadiazole ring vibrations (~1600 cm⁻¹) .

Advanced Research Questions

Q. What computational strategies are used to predict the biological activity of this compound?

- In Silico Approaches :

- Molecular Docking : Screens against targets like enzymes (e.g., cytochrome P450) or receptors (e.g., GPCRs) using AutoDock Vina or Schrödinger.

- QSAR Models : Correlate substituent electronic effects (e.g., Hammett σ values for Br and methyl groups) with bioactivity .

- ADMET Prediction : Tools like SwissADME assess pharmacokinetics (e.g., logP ~2.8 predicts moderate blood-brain barrier penetration) .

Q. How does crystallographic analysis resolve ambiguities in the compound’s stereoelectronic properties?

- X-Ray Diffraction :

- Planarity of Oxadiazole Ring : Confirmed by bond lengths (C=N: ~1.30 Å, N–O: ~1.36 Å), consistent with low aromaticity and heterodiene character .

- Torsional Angles : Between the oxadiazole and benzoate groups (e.g., ~15–20°) influence conjugation and reactivity .

- Software : SHELXL refines structures using high-resolution data; thermal displacement parameters (B factors) validate stability .

Q. What contradictions exist in reported biological data for similar oxadiazole derivatives, and how can they be addressed?

- Case Study : Antiplasmodial activity of 3-methyl-1,2,4-oxadiazole analogs shows variability (IC₅₀: 0.5–10 μM).

- Possible Causes : Differences in assay conditions (e.g., parasite strain, incubation time) or impurities in test compounds.

- Resolution : Standardize protocols (e.g., WHO guidelines for Plasmodium falciparum) and validate purity via HPLC .

Research Gaps and Future Directions

- Mechanistic Studies : Elucidate the role of bromine in modulating electron-withdrawing effects during nucleophilic aromatic substitution.

- In Vivo Efficacy : Prioritize compounds with logP <3 and >80% plasma protein binding for preclinical trials .

- Synthetic Automation : Integrate flow chemistry to improve reproducibility of multi-step syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.